molecular formula C17H14N2O2 B2769794 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid CAS No. 93323-55-8

4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B2769794
CAS No.: 93323-55-8
M. Wt: 278.311
InChI Key: TYEFETXBOCYRFT-UHFFFAOYSA-N
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Description

4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound that features a pyrazole ring attached to a benzoic acid moiety

Scientific Research Applications

4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:

Future Directions

The future directions for “4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid” and similar compounds could involve further exploration of their diverse biological activities . For instance, several derivatives have shown cytotoxicity to human cell lines , suggesting potential applications in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with a benzoic acid derivative. One common method includes the use of palladium-catalyzed coupling reactions. For example, 1-bromo-4-nitrobenzene can react with 4-aminopyrazole to form 4-bromo-1H-pyrazole, which is then coupled with benzoic acid under palladium catalysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or benzoic acid moieties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid is unique due to the presence of both a phenyl group and a benzoic acid moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(3-methyl-5-phenylpyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-11-16(13-5-3-2-4-6-13)19(18-12)15-9-7-14(8-10-15)17(20)21/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEFETXBOCYRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40903602
Record name NoName_4303
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40903602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of polymer-supported morpholine (Example 12), 1-phenyl-1,3-butanedione (81.5 mg, 0.5 mmol) and 4-carboxyphenyl hydrazine hydrochloride (113 mg, 0.6 mmol) in MeOH (2 mL) was shaken for 2.5 hours. The methanol was blown off under a stream of N2. DCM (4 mL) and polymer-supported isocyanate (Example 4A, 350 mg) were added and the reaction mixture shaken for 16 hours. An additional portion of polymer-supported isocyanate (120 mg) was added. After 4 hours the resin was filtered and washed with DCM (2×1.5 mL). The combined organic phases, when concentrated to dryness, gave 4-(3-methyl-5-phenyl-pyrazol-1-yl)-benzoic acid (67 mg, 48%), mp 159-162° C. Predicted mass for (C17H14N2O2+H)+, 278.1055.
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81.5 mg
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113 mg
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2 mL
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350 mg
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4 mL
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